molecular formula C17H14F2N2O4S B10938404 (5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10938404
M. Wt: 380.4 g/mol
InChI Key: JDMXMXSGZCLKQD-GHXNOFRVSA-N
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Description

(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylidene group, a furan ring, and an imidazol-4-one core. The presence of difluoromethoxy and methoxy groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazol-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Addition of the Benzylidene Group: This step involves the condensation of the intermediate with a benzaldehyde derivative containing difluoromethoxy and methoxy groups.

    Final Cyclization and Sulfanyl Group Introduction: The final step involves cyclization and introduction of the sulfanyl group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize by-products and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and furan rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to modulate specific biological pathways and targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups and structural features. The presence of both difluoromethoxy and methoxy groups, along with the furan and imidazol-4-one cores, provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H14F2N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

(5Z)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14F2N2O4S/c1-23-14-8-10(4-5-13(14)25-16(18)19)7-12-15(22)21(17(26)20-12)9-11-3-2-6-24-11/h2-8,16H,9H2,1H3,(H,20,26)/b12-7-

InChI Key

JDMXMXSGZCLKQD-GHXNOFRVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CO3)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CO3)OC(F)F

Origin of Product

United States

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